molecular formula C13H8N4O B1664417 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 144978-82-5

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B1664417
CAS No.: 144978-82-5
M. Wt: 236.23 g/mol
InChI Key: DXVJRTIPBNBLLB-BJMVGYQFSA-N
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Description

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound with the molecular formula C13H8N4O It is characterized by the presence of an amino group, a hydroxyphenyl group, and three cyano groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyano groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
  • 2-Amino-4-(4-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
  • 2-Amino-4-(4-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Uniqueness

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is unique due to the presence of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions that are not possible with other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVJRTIPBNBLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017214
Record name Tyrphostin A 48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144978-82-5
Record name Tyrphostin A 48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Reactant of Route 6
2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

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